molecular formula C14H15N3O B5062369 N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate

N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate

Cat. No. B5062369
M. Wt: 241.29 g/mol
InChI Key: ICNBWZNIJZUJBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate, also known as SIB-1553A, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of pyridine carboxamides and has been found to have a wide range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate is not fully understood, but it is believed to act on the sigma-1 receptor. The sigma-1 receptor is a transmembrane protein that is involved in various cellular processes, including calcium signaling, protein folding, and ion channel regulation. N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate binds to the sigma-1 receptor and modulates its activity, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects
N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the expression of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF) and nerve growth factor (NGF), which are important for neuronal survival and function. It has also been found to modulate the activity of ion channels, such as the NMDA receptor, which is involved in learning and memory.

Advantages and Limitations for Lab Experiments

One advantage of using N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate in lab experiments is its high potency and specificity for the sigma-1 receptor. This allows for precise modulation of the receptor's activity without affecting other cellular processes. However, one limitation of using N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the study of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate. One area of interest is its potential therapeutic applications in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its role in modulating the immune response, which could have implications for autoimmune diseases and cancer. Additionally, further studies are needed to fully understand the mechanism of action of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate and its potential off-target effects.

Synthesis Methods

The synthesis of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate involves the reaction of 2,4'-bipyridine-5-carboxylic acid with propylamine and trifluoroacetic anhydride. The resulting product is then purified using chromatography techniques to obtain the final compound. The synthesis method has been optimized to produce high yields of N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate with high purity.

Scientific Research Applications

N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and anti-cancer properties. In neuroprotection, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been shown to protect against neuronal cell death caused by oxidative stress and excitotoxicity. In inflammation, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been found to inhibit the production of pro-inflammatory cytokines and chemokines. In cancer, N-propyl-2,4'-bipyridine-5-carboxamide trifluoroacetate has been shown to induce apoptosis in cancer cells and inhibit tumor growth.

properties

IUPAC Name

N-propyl-6-pyridin-4-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-2-7-16-14(18)12-3-4-13(17-10-12)11-5-8-15-9-6-11/h3-6,8-10H,2,7H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICNBWZNIJZUJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)C1=CN=C(C=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-propyl-2,4'-bipyridine-5-carboxamide

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